molecular formula C100H150N46O32 B094771 Acefylline piperazinate CAS No. 18833-13-1

Acefylline piperazinate

Cat. No.: B094771
CAS No.: 18833-13-1
M. Wt: 2508.6 g/mol
InChI Key: IUKJNIOSXCPLLP-UHFFFAOYSA-N
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Description

Acefylline Piperazinate is a stimulant drug of the xanthine chemical class . It acts as an adenosine receptor antagonist . It is a theophylline derivative with a direct bronchodilator action . It has advantages over theophylline in being far less toxic and producing minimal gastric irritation .


Synthesis Analysis

N-benzoylated piperazine compounds were synthesized to study their conformational behavior using temperature-dependent 1H NMR spectroscopy . All investigated piperazines occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N6O4 . It has an average mass of 324.336 Da and a monoisotopic mass of 324.154602 Da .


Chemical Reactions Analysis

A wide variety of N-functionalized piperazines serve as skeletons in pesticides, pharmaceuticals such as analgesics and other drugs, scaffolds in medicinal chemistry, intermediates in organic reactions, ligands for complexation purposes, for peptide syntheses and modifications as well as building blocks in material sciences .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C13H20N6O4 . It has an average mass of 324.336 Da and a monoisotopic mass of 324.154602 Da .

Safety and Hazards

Acefylline Piperazinate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

CAS No.

18833-13-1

Molecular Formula

C100H150N46O32

Molecular Weight

2508.6 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine

InChI

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2

InChI Key

IUKJNIOSXCPLLP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1

5690-66-4

Pictograms

Irritant

Synonyms

acefyllin piperazinate
acephylline piperazinate
acepifylline
acepiphyllin
Etaphylline
Minophylline
theophylline ethanoate of piperazine

Origin of Product

United States

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